Fmoc-|A-Me-homoPhe-OH is classified as an amino acid derivative and belongs to the family of fluorenylmethyloxycarbonyl-protected amino acids. The Fmoc group serves as a protective moiety that can be easily removed under basic conditions, making it suitable for sequential peptide synthesis. The compound is commercially available from various chemical suppliers specializing in peptide synthesis reagents.
The synthesis of Fmoc-|A-Me-homoPhe-OH typically involves several key steps:
NMR spectroscopy provides detailed insights into the molecular structure, revealing distinct chemical shifts corresponding to various protons within the molecule. For instance:
The mechanism of action for Fmoc-|A-Me-homoPhe-OH revolves around its role as a building block in peptide synthesis:
The synthesis of Fmoc-N-methyl-homoPhe-OH employs sophisticated solid-phase methodologies to overcome the inherent challenges of N-methyl amino acid incorporation into peptide sequences. These protocols leverage the strategic application of temporary protecting groups and optimized alkylation chemistry to achieve high-purity products. The core innovation lies in utilizing the solid phase not merely as a scaffold but as a reaction environment that facilitates selective protection, methylation, and deprotection sequences while minimizing side reactions. This approach is particularly valuable for sterically hindered residues like homoPhe, where traditional solution-phase methods often yield substantial racemization or incomplete reactions. The methodology follows a generalized pathway: (1) attachment of the precursor amino acid to the resin via its carboxylic acid group; (2) Fmoc removal; (3) installation of an acidifying protecting group; (4) N-alkylation; (5) removal of the acidifying group; (6) Fmoc reprotection; and (7) cleavage from the resin under mild conditions [5].
The Biron-Kessler alkylation method serves as the cornerstone for introducing the methyl group onto the nitrogen atom during the synthesis of Fmoc-N-methyl-homoPhe-OH. This approach builds upon the Fukuyama amine synthesis principle, where the α-amino group is first protected with the 2-nitrobenzenesulfonyl (o-NBS) group. The electron-withdrawing nature of this group significantly acidifies the remaining N-H proton (pKa reduction by ~10 units), enabling efficient deprotonation and subsequent alkylation under mild basic conditions [5]. The critical alkylation step employs either dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I) as the methylating agent, activated by the strong, non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N-methyl-2-pyrrolidone (NMP) solvent.
Table 1: Comparative Performance of Alkylating Agents in Biron-Kessler Methylation for HomoPhenylalanine Precursors
Alkylating Agent | Reaction Conditions | Typical Yield (%) | Purity (%) | Key Advantages | Major Drawbacks |
---|---|---|---|---|---|
Dimethyl Sulfate (Me₂SO₄) | 10 equiv., DBU/NMP, RT, 30-60 min | 85-92 | ≥95 | Faster reaction kinetics; Higher conversion with hindered residues | Higher toxicity; Requires strict safety protocols |
Methyl Iodide (CH₃I) | 10 equiv., DBU/NMP, RT, 2-4 hours | 80-88 | ≥95 | Lower acute toxicity; Easier handling | Slower kinetics; Potential for quaternary ammonium salt formation with prolonged reaction times |
Dimethyl sulfate demonstrates superior kinetic efficiency in methylating sterically demanding residues like homoPhe, attributable to its higher electrophilicity. Reactions typically reach completion within 30-60 minutes at room temperature. However, its significant toxicity profile (carcinogenic and corrosive) necessitates stringent safety measures, including dedicated fume hoods, double gloves, and specialized waste handling. In contrast, methyl iodide, while less acutely toxic, requires longer reaction times (2-4 hours) due to its lower electrophilicity. This extended duration increases the risk of epimerization at the α-carbon, particularly with residues prone to racemization, and can occasionally lead to quaternary ammonium salt formation if excess base is present. Optimization studies indicate that using precisely 3 equivalents of DBU and 10 equivalents of alkylating agent in anhydrous NMP minimizes side reactions for both reagents while ensuring >95% conversion for homoPhe derivatives. Post-alkylation, the o-NBS group is cleanly removed using 2-mercaptoethanol/DBU in NMP, liberating the secondary amine for subsequent Fmoc protection [5].
The 2-chlorotrityl chloride (2-CTC) resin plays an indispensable role as a temporary and reusable protecting group for the carboxylic acid during the synthesis of Fmoc-N-methyl-homoPhe-OH. Its mechanism involves the formation of a highly stable ester linkage with the carboxyl group of the precursor amino acid (e.g., Fmoc-homoPhe-OH) under mild conditions (DCM, DIEA, 0°C to RT). This ester bond is stable throughout the subsequent deprotection (piperidine), o-NBS protection, alkylation (DBU/alkylating agent), and o-NBS deprotection steps. Crucially, the 2-CTC linkage exhibits orthogonal lability compared to standard side-chain protecting groups (e.g., t-butyl, trityl) and can be cleaved under very mild acidic conditions (1-3% trifluoroacetic acid (TFA) in dichloromethane) without affecting the Fmoc group or common side-chain protections [5].
The resin's mechanical stability and swelling properties in DCM and NMP facilitate efficient reagent diffusion, ensuring high reaction yields even for hindered residues. Furthermore, its reusability presents a significant economic advantage. After cleavage of the synthesized Fmoc-N-methyl-amino acid with dilute TFA, the regenerated trityl alcohol groups on the resin can be efficiently reactivated using thionyl chloride (SOCl₂) in DCM, restoring the chloride functionality for subsequent loading cycles. Studies demonstrate successful reuse for up to five cycles with only a 15-20% reduction in initial loading capacity, maintaining high purity (>95%) and yield (>85%) for Fmoc-N-methyl-homoPhe-OH across cycles. This reusability, combined with the high loading capacity (typically 1.4-1.7 mmol/g) of commercially available 2-CTC resin, makes it exceptionally suitable for cost-effective gram-scale synthesis of this valuable building block [5].
Racemization at the chiral α-carbon represents a critical challenge during the synthesis of Fmoc-N-methyl-homoPhe-OH, particularly during the alkylation step under basic conditions and during coupling reactions if reprotection is necessary. The N-methylation process via the Biron-Kessler method inherently involves strongly basic conditions (DBU) during the alkylation step. DBU, while excellent for deprotonation, can catalyze enolization and subsequent racemization of the α-proton, especially when reactions are prolonged or temperatures are elevated. HomoPhe, with its benzyl side chain, exhibits moderate susceptibility to racemization under these conditions [5].
Strategies for racemization mitigation focus on reaction parameter optimization and coupling reagent selection:
The reusability of 2-CTC resin is a pivotal factor for the cost-effective industrial-scale production of Fmoc-N-methyl-homoPhe-OH. While laboratory synthesis often uses resin as a disposable reagent, transitioning to manufacturing necessitates efficient resin recycling to manage costs and reduce waste. Key challenges and optimization strategies for multi-cycle reuse include:
Table 2: Resin Performance Metrics Across Multiple Reuse Cycles for Fmoc-N-Me-homoPhe-OH Synthesis
Cycle Number | Resin Loading Capacity (mmol/g) | Cleavage Yield (%) | Product Purity (%) | Cumulative Cost Reduction vs. New Resin (%) | Observed Degradation/Impurities |
---|---|---|---|---|---|
1 (New Resin) | 1.59 | 92 | 98.5 | 0 | None |
2 | 1.52 | 91 | 98.2 | 18 | Trace trityl alcohol (<0.5%) |
3 | 1.41 | 89 | 97.8 | 31 | Slight increase in trityl alcohol (0.8%) |
4 | 1.33 | 85 | 96.5 | 41 | Minor fragmentation; Trityl alcohol (1.2%) |
5 | 1.25 | 82 | 95.0 | 48 | Noticeable fragmentation; Trityl alcohol (1.8%) |
Scalability further requires adapting batch protocols to continuous flow systems. Packing regenerated 2-CTC resin into columns enables automated synthesis cycles. However, maintaining consistent flow rates and preventing channeling due to resin fines after multiple cycles presents engineering challenges. Implementing in-line UV monitoring (e.g., at 301 nm for Fmoc removal or 280 nm for fulvene adducts) and pressure sensors allows for real-time process control and early detection of resin bed issues during scaled-up production of Fmoc-N-methyl-homoPhe-OH.
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